molecular formula C27H29N3O2S B3992042 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one

2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B3992042
M. Wt: 459.6 g/mol
InChI Key: MAXMOUKPKQQWQW-UHFFFAOYSA-N
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Description

2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound It features a complex structure with an adamantane moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Adamantane Group: Adamantane derivatives can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Thioether Formation: The triazole ring can be functionalized with a thiol group, which can then be reacted with an appropriate electrophile to form the thioether linkage.

    Methoxyphenyl Group Addition: This can be achieved through standard aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

    Antifungal Agents: Compounds with triazole rings are often explored for their antifungal properties.

    Anticancer Agents: The adamantane moiety and triazole ring could confer anticancer activity, making it a candidate for drug development.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for compounds like 2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one would depend on its specific biological target. For example:

    Enzyme Inhibition: It could inhibit enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Rimantadine: An adamantane derivative used as an antiviral drug.

Uniqueness

2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of an adamantane moiety, a triazole ring, and a methoxyphenyl group, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-32-23-9-7-21(8-10-23)24(31)17-33-26-29-28-25(30(26)22-5-3-2-4-6-22)27-14-18-11-19(15-27)13-20(12-18)16-27/h2-10,18-20H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMOUKPKQQWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
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2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
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2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
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2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
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2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one
Reactant of Route 6
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2-(5-Adamantanyl-4-phenyl(1,2,4-triazol-3-ylthio))-1-(4-methoxyphenyl)ethan-1-one

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